REACTION_CXSMILES
|
[NH3:1].CO.C([O:6][C:7](=O)[C:8]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1)([F:10])[F:9])C>>[Cl:17][C:13]1[CH:12]=[C:11]([C:8]([F:10])([F:9])[C:7]([NH2:1])=[O:6])[CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.78 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(F)(F)C1=CC(=CC=C1)Cl)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
as prepared in the preceding step
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Type
|
CONCENTRATION
|
Details
|
was then concentrated
|
Reaction Time |
13 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C(C(=O)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.99 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |